2-methyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-methyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole ring, an azetidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate . The azetidine ring can be formed through cyclization reactions involving appropriate precursors. The oxazole ring is often synthesized via cyclodehydration of α-hydroxy ketones or aldehydes with amides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced under hydrogenation conditions to modify the benzimidazole or oxazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring would yield benzimidazole N-oxide derivatives .
Scientific Research Applications
2-methyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic applications in treating parasitic infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with biological targets. The benzimidazole ring is known to bind to DNA and proteins, disrupting their function. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells . The azetidine and oxazole rings may also contribute to the compound’s bioactivity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Azetidine derivatives: Studied for their potential as enzyme inhibitors.
Oxazole derivatives: Investigated for their anti-inflammatory and antimicrobial activities.
Uniqueness
2-methyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to the combination of three different heterocyclic rings in its structure.
Properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-22-17-9-5-6-10-19(17)25(14)16-12-24(13-16)21(26)18-11-20(27-23-18)15-7-3-2-4-8-15/h2-11,16H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFJFFMQPPXIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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